(S)-Erypoegin K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Erypoegin K is a naturally occurring flavonoid compound found in certain plants. It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The compound has garnered significant interest in the scientific community due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Erypoegin K typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chalcone intermediates, which undergo cyclization and subsequent functional group modifications to yield this compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound from plant materials. Chemical synthesis on an industrial scale requires optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques to ensure high yield and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Erypoegin K undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid form.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure, modifying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product and reaction efficiency.
Major Products
The major products formed from the reactions of this compound include oxidized flavonoids, dihydroflavonoids, and substituted flavonoid derivatives. These products can exhibit different biological activities and properties compared to the parent compound.
Scientific Research Applications
(S)-Erypoegin K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants, anti-inflammatory agents, and other bioactive compounds for pharmaceutical and nutraceutical applications.
Mechanism of Action
The mechanism of action of (S)-Erypoegin K involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways involved in cancer progression.
Comparison with Similar Compounds
(S)-Erypoegin K can be compared with other flavonoid compounds such as quercetin, kaempferol, and apigenin. While these compounds share similar structural features and biological activities, this compound is unique in its specific molecular interactions and potency in certain biological assays. The comparison highlights the distinct properties and potential advantages of this compound in various applications.
List of Similar Compounds
- Quercetin
- Kaempferol
- Apigenin
- Luteolin
- Myricetin
Properties
Molecular Formula |
C20H18O6 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(8S)-5-hydroxy-3-(4-hydroxyphenyl)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)16-7-12-15(26-16)8-14(22)17-18(23)13(9-25-19(12)17)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3/t16-/m0/s1 |
InChI Key |
GAYGJVDTHPROFS-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.